molecular formula C7H15N B6203356 2-ethyl-2-methylpyrrolidine CAS No. 805179-23-1

2-ethyl-2-methylpyrrolidine

Cat. No.: B6203356
CAS No.: 805179-23-1
M. Wt: 113.2
InChI Key:
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Description

2-Ethyl-2-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen as the heteroatom. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-methylpyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-1,3-butadiene with ethylamine in the presence of a suitable catalyst can yield this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity while maintaining safety and efficiency. The use of catalysts such as Raney nickel in a continuous flow setup can facilitate the α-methylation of pyridines, leading to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-2-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or modulator of certain enzymes by binding to their active sites. The compound’s unique structure allows it to fit into enzyme pockets, thereby affecting the enzyme’s activity. Additionally, it can participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound with a similar ring structure but without the ethyl and methyl substitutions.

    2-Methylpyrrolidine: Similar structure but lacks the ethyl group.

    2-Ethylpyrrolidine: Similar structure but lacks the methyl group.

Uniqueness: 2-Ethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring. This dual substitution enhances its steric and electronic properties, making it more versatile in chemical reactions and increasing its potential as a pharmacophore in drug design .

Properties

CAS No.

805179-23-1

Molecular Formula

C7H15N

Molecular Weight

113.2

Purity

95

Origin of Product

United States

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